molecular formula C31H41ClFNO3 B1672929 Haloperidol decanoate CAS No. 74050-97-8

Haloperidol decanoate

Cat. No. B1672929
CAS RN: 74050-97-8
M. Wt: 530.1 g/mol
InChI Key: GUTXTARXLVFHDK-UHFFFAOYSA-N
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Description

Haloperidol decanoate is the decanoate ester of haloperidol, a phenylbutylpiperadine derivative with antipsychotic, neuroleptic, and antiemetic effects . It competitively blocks postsynaptic dopamine (D2) receptors in the mesolimbic system of the brain, leading to anti-delusionary and anti-hallucinogenic effects .


Synthesis Analysis

Haloperidol derivatives with a piperidine scaffold decorated at the nitrogen atom with different alkyl, benzyl, or substituted benzyl moieties were synthesized . In probing enhancement of the transdermal delivery of the anti-psychotic drug haloperidol, five prodrugs (ethanoate, propanoate, butanoate, octanoate, and decanoate) were synthesized .


Molecular Structure Analysis

The molecular formula of Haloperidol decanoate is C31H41ClFNO3 . The IUPAC name is [4- (4-chlorophenyl)-1- [4- (4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate .


Chemical Reactions Analysis

Haloperidol derivatives were screened for vasodilatory activity on isolated thoracic aorta rings from rats, and their quantitative structure–activity relationships (QSAR) were examined . Haloperidol decanoate undergoes hydrolysis by plasma and/or tissue esterases to form haloperidol and decanoic acid .


Physical And Chemical Properties Analysis

Haloperidol decanoate is an organic molecular entity . Its molecular weight is 530.1 g/mol .

Scientific Research Applications

Pharmacodynamic and Pharmacokinetic Properties

Haloperidol Decanoate is a depot preparation of haloperidol, a butyrophenone derivative with antipsychotic activity, primarily exerting central antidopamine effects. The depot formulation, administered monthly, provides several advantages over oral haloperidol, including better compliance, more predictable absorption, more controlled plasma concentrations, and potentially fewer extrapyramidal side effects. Studies suggest Haloperidol Decanoate is as effective as depot forms of other antipsychotics in managing psychosis symptoms, mainly schizophrenia (Beresford & Ward, 1987).

Therapeutic Use in Psychosis

Haloperidol Decanoate has shown efficacy in maintaining or improving the condition of patients with psychoses, particularly when switching from oral haloperidol or other antipsychotic drugs. Comparative studies have found it at least as effective as depot forms of fluphenazine, pipothiazine, flupenthixol, and perphenazine (Beresford & Ward, 1987).

Role in Treating Tourette Syndrome and Tics

The success of haloperidol in treating Tourette syndrome (TS) has confirmed the neurological basis of TS, implicating the cortico-striato-thalamo-cortical circuit. Neuroimaging studies suggest a cortical origin for the generation of tics, providing a basis for further research on specific pharmaceutical interventions (Neuner, Schneider, & Shah, 2013).

Pharmacogenomic Considerations

Pharmacogenomic studies in Latin America highlight the importance of understanding genetic variants that affect the response to haloperidol among different populations. This research is crucial for optimizing treatment strategies and understanding the variability in drug response (Nicolini, 2019).

Alternatives and Comparisons

Studies comparing Haloperidol Decanoate with other antipsychotics, such as bromperidol, have found it to possess similar antipsychotic activity with a slightly faster onset of action in some cases. However, the occurrence of extrapyramidal side effects was similar across drugs, necessitating further research to assess potential advantages in specific schizophrenia sub-types (Benfield, Ward, Clark, & Jue, 1988).

Safety And Hazards

Haloperidol decanoate can cause a serious heart problem. The risk may be higher if you also use certain other medicines for infections, asthma, heart problems, high blood pressure, depression, mental illness, cancer, malaria, or HIV . It is harmful if swallowed and suspected of damaging the unborn child .

Future Directions

Haloperidol decanoate is a first-generation typical antipsychotic drug that is commonly used worldwide. The medication is considered a typical antipsychotic as it manages the positive symptoms of schizophrenia, including hallucinations and delusions . The initial dose of haloperidol decanoate should not exceed 100 mg regardless of previous antipsychotic dose requirements .

properties

IUPAC Name

[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41ClFNO3/c1-2-3-4-5-6-7-8-11-30(36)37-31(26-14-16-27(32)17-15-26)20-23-34(24-21-31)22-9-10-29(35)25-12-18-28(33)19-13-25/h12-19H,2-11,20-24H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTXTARXLVFHDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50224951
Record name Haloperidol decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50224951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Haloperidol decanoate

CAS RN

74050-97-8
Record name Haloperidol decanoate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Haloperidol decanoate [USAN:USP:BAN:JAN]
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Record name Haloperidol decanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidyl decanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.597
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Record name HALOPERIDOL DECANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC20PJ4101
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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